molecular formula C19H13N3O3S B12019511 4-((6-Oxo-2-phenylthiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenyl acetate CAS No. 606960-45-6

4-((6-Oxo-2-phenylthiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenyl acetate

Cat. No.: B12019511
CAS No.: 606960-45-6
M. Wt: 363.4 g/mol
InChI Key: LVPOHRNJVYADNV-LFIBNONCSA-N
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Description

4-((6-Oxo-2-phenylthiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenyl acetate is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer properties . The structure of this compound includes a thiazole ring fused with a triazole ring, which is further substituted with a phenyl group and an acetate moiety.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-((6-Oxo-2-phenylthiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((6-Oxo-2-phenylthiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, inhibiting their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 4-((6-Oxo-2-phenylthiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenyl acetate include other thiazolo[3,2-b][1,2,4]triazoles and their derivatives. These compounds share similar structural features and biological activities but may differ in their specific chemical properties and reactivity. Examples of similar compounds include 6-aminothiazolo[3,2-b][1,2,4]triazole-5-carbonitriles and other functionalized thiazolo[3,2-b][1,2,4]triazoles . The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Biological Activity

The compound 4-((6-Oxo-2-phenylthiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenyl acetate is a hybrid molecule that exhibits significant biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of its biological activity, synthesis, and the underlying mechanisms through which it exerts its effects.

Chemical Structure and Properties

The compound's structure is characterized by a thiazolo-triazole moiety linked to a phenyl acetate group. The molecular formula is C21H17N3O3SC_{21}H_{17}N_3O_3S, with a molecular weight of approximately 397.44 g/mol. The presence of both thiazole and triazole rings contributes to its biological activity, as these structures are known for their pharmacological properties.

PropertyValue
Molecular FormulaC21H17N3O3SC_{21}H_{17}N_3O_3S
Molecular Weight397.44 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. In vitro tests have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial properties, particularly against multidrug-resistant strains.

  • Study Findings : A study reported MIC values ranging from 2–4 µg/mL against several bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

  • Mechanism of Action : The thiazole and triazole components are believed to interact with DNA and inhibit topoisomerase activity, leading to cell cycle arrest and subsequent apoptosis .

Cytotoxicity

While the compound shows promising therapeutic effects, its cytotoxicity has also been assessed. Studies reveal that it exhibits selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic window.

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
Normal Human Fibroblasts>100

Case Study 1: Antibacterial Efficacy

A series of derivatives based on the core structure were synthesized and tested for antibacterial activity. The most potent derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, reinforcing the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Potential

In a comparative study involving various synthetic analogs, the compound demonstrated superior anticancer activity against breast cancer cell lines when evaluated alongside standard chemotherapeutics. This study highlighted the potential for developing new therapeutic agents based on this scaffold .

Properties

CAS No.

606960-45-6

Molecular Formula

C19H13N3O3S

Molecular Weight

363.4 g/mol

IUPAC Name

[4-[(E)-(6-oxo-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C19H13N3O3S/c1-12(23)25-15-9-7-13(8-10-15)11-16-18(24)22-19(26-16)20-17(21-22)14-5-3-2-4-6-14/h2-11H,1H3/b16-11+

InChI Key

LVPOHRNJVYADNV-LFIBNONCSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2

Origin of Product

United States

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